molecular formula C22H24IN3O5S2 B11532816 N'-[(E)-(2-iodophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide

N'-[(E)-(2-iodophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide

Cat. No.: B11532816
M. Wt: 601.5 g/mol
InChI Key: LVVUWDQBMHPEOA-BUVRLJJBSA-N
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Description

N’-[(E)-(2-IODOPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indolizine derivatives. Indolizines are heterocyclic aromatic compounds known for their diverse biological and chemical properties. This particular compound features a unique structure with an iodophenyl group and sulfonyl indolizine moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-IODOPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indolizine core. The indolizine core can be synthesized through classical methodologies such as the Scholtz or Chichibabin reactions . The iodophenyl group is introduced via electrophilic substitution reactions, while the sulfonyl groups are added through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-IODOPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl indolizine derivatives with different functional groups, while reduction may produce reduced forms of the compound with altered electronic properties .

Scientific Research Applications

N’-[(E)-(2-IODOPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-IODOPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-IODOPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is unique due to its combination of an iodophenyl group and sulfonyl indolizine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H24IN3O5S2

Molecular Weight

601.5 g/mol

IUPAC Name

N-[(E)-(2-iodophenyl)methylideneamino]-1,2-bis(propylsulfonyl)indolizine-3-carboxamide

InChI

InChI=1S/C22H24IN3O5S2/c1-3-13-32(28,29)20-18-11-7-8-12-26(18)19(21(20)33(30,31)14-4-2)22(27)25-24-15-16-9-5-6-10-17(16)23/h5-12,15H,3-4,13-14H2,1-2H3,(H,25,27)/b24-15+

InChI Key

LVVUWDQBMHPEOA-BUVRLJJBSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC=CC=C3I

Canonical SMILES

CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC=CC=C3I

Origin of Product

United States

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